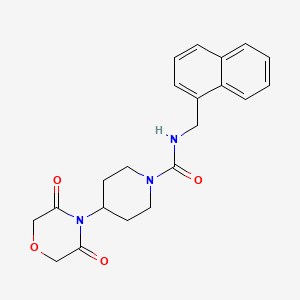

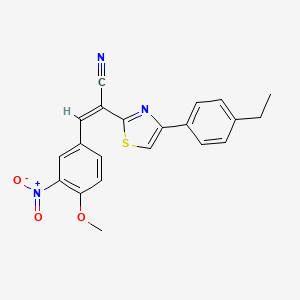

![molecular formula C12H11N3O4S B2866426 5-nitro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)furan-2-carboxamide CAS No. 908528-40-5](/img/structure/B2866426.png)

5-nitro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-nitro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)furan-2-carboxamide” is a compound that belongs to the class of heterocyclic compounds known as tetrahydrobenzo[b]thiophenes . It is a derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene . This compound has been synthesized for biological evaluation as PDK1 and LDHA inhibitors as well as antibacterial, antioxidant, and cytotoxic agents .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of the substituted 3-(3-cyanothiophen-2-yl)iminofuran-2(3H)-ones with the appropriate cyanoacetic acid derivatives . The synthesis also involves the Gewald reaction to synthesize the ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ring, and SNAr reactions .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a furan ring which bears a nitro group . The character of the H-1 orbital is of σ (bonding) type and that of the LUMO is of σ* (antibonding) type .Chemical Reactions Analysis

The chemical reactivity of “this compound” is characterized by its ability to undergo a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in these reactions .Applications De Recherche Scientifique

Synthesis and Characterization

Nitroaromatic compounds, including furan-2-carboxamide derivatives, have been synthesized and characterized for their potential in various applications. These compounds exhibit interesting properties due to the presence of the electroactive nitro group, which is crucial for their biological and chemical activity. For example, the synthesis and characterization of new nitroaromatic carboxylic acids and semicarbazones have been explored for their anti-leishmanial activity, highlighting the role of the nitro group in biological effectiveness (Dias et al., 2015).

Antimicrobial and Antitumour Activities

The derivatives of furan-2-carboxamide have been investigated for their antimicrobial activities. Research into di- and triorganotin(IV) carboxylates derived from a Schiff base incorporating furan-2-carboxamide motifs has shown promising antimicrobial properties against a range of fungi and bacteria, indicating potential applications in combating infections and as components in antifungal and antibacterial agents (Dias et al., 2015). Furthermore, compounds containing the furan-2-carboxamide structure have been evaluated for their antitumour properties, offering a pathway to the development of novel anticancer drugs.

Inhibitors of Influenza A Virus

A novel series of furan-carboxamide derivatives have been reported as potent inhibitors of the influenza A H5N1 virus. This highlights the potential use of such compounds in the development of antiviral drugs, particularly against strains of influenza that pose significant health risks to humans. The structure-activity relationship (SAR) studies of these derivatives have demonstrated the importance of specific substitutions on the heterocyclic moiety for enhancing anti-influenza activity (Yongshi et al., 2017).

Analytical and Spectral Studies

The analytical and spectral study of compounds containing the furan ring, including furan-2-carboxamide derivatives, contributes to understanding their chemical properties and potential applications in various scientific fields. Such studies assist in the synthesis, characterization, and development of furan-based ligands for chelating properties and antimicrobial activity, further expanding the utility of these compounds in material science and medicinal chemistry (Patel, 2020).

Mécanisme D'action

Orientations Futures

The compound and its derivatives have shown promising results in biological evaluations . Future research could focus on further optimization of these compounds to develop new chemopreventive and chemotherapeutic agents against CRC . Additionally, the high binding energy for similar compounds suggests further structure optimization and the need for in-depth studies as possible 5-LOX inhibitors .

Propriétés

IUPAC Name |

5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4S/c16-11(8-5-6-10(19-8)15(17)18)14-12-13-7-3-1-2-4-9(7)20-12/h5-6H,1-4H2,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGKBMUPLIEZOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

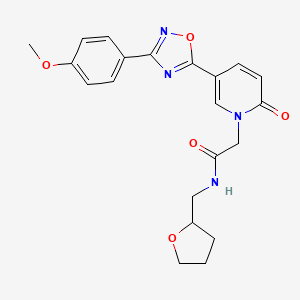

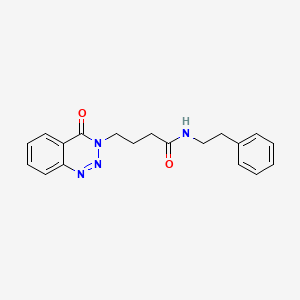

![3-{[(3-fluorophenyl)(methyl)amino]sulfonyl}-N-(4-methoxyphenyl)-4-phenylthiophene-2-carboxamide](/img/structure/B2866344.png)

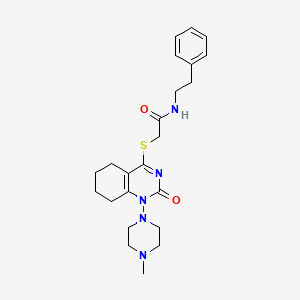

amine hydrochloride](/img/structure/B2866346.png)

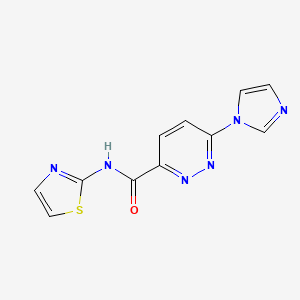

![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylic acid](/img/structure/B2866351.png)

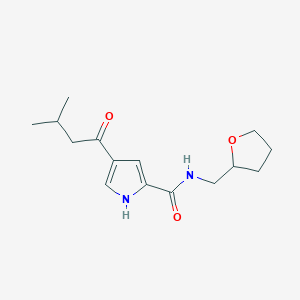

![(E)-2-cyano-3-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2866352.png)

![ethyl 5-(4-oxo-4H-chromene-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2866355.png)

![4-(dimethylsulfamoyl)-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2866356.png)

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2866359.png)